Welcome to the BenchChem Online Store!
molecular formula C13H10ClN3O2 B8455440 4-nitro-N-phenylbenzenecarbohydrazonoyl chloride CAS No. 20147-55-1

4-nitro-N-phenylbenzenecarbohydrazonoyl chloride

Cat. No. B8455440
M. Wt: 275.69 g/mol
InChI Key: SBJHMUCWWOHVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04017540

Procedure details

A quantity (12.86 g., 0.05 mole) of p-nitrobenzoic acid phenylhydrazide, prepared according to the method described by J. Hausknecht, Chem. Ber. 22, p. 324 (1889), was added to a suspension of 10.41 g. (0.05 mole) phosphorus pentachloride in 75 ml. carbon tetrachloride, and the resulting suspension was heated to the reflux temperature. Heating at the reflux temperature was continued until evolution of hydrogen chloride gas ceased. After cooling the reaction mixture to about 25° C., it was poured into an ice-cold suspension of 15.5 g. (0.17 mole) of phenol in 50 ml. carbon tetrachloride. When the reaction between the phenol and the p-nitrobenzoyl chloride (dichlorophosphinyl)phenylhydrazone intermediate was completed, the carbon tetrachloride solvent and other volatile components were removed by evaporation under reduced pressure at 30° C. The resulting suspension of p-nitrobenzoyl chloride phenylhydrazone in triphenyl phosphate was filtered and the filter cake comprising the p-nitrobenzoyl chloride phenylhydrazone was washed with 100 ml. carbon tetrachloride, 50 ml. methanol, and 50 ml. ether. The solid on the filter was recrystallized from a solvent mixture consisting of 100 ml. benzene and 300 ml. naphtha (boiling range 203° to 212° F.). There was thus obtained 4.10 g. of p-nitrobenzoyl chloride phenylhydrazone having a melting point of 156° to 157.5° C. A second recrystallization from a mixture of benzene and Skellysolve C gave the compound melting at 157° to 158.5° C.
Name
p-nitrobenzoic acid phenylhydrazide
Quantity
12.86 g
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.17 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
p-nitrobenzoyl chloride (dichlorophosphinyl)phenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1(N(C(=O)C2C=CC([N+]([O-])=O)=CC=2)N)C=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl.Cl.C1(O)C=CC=CC=1.ClP([N:38]([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)[N:39]=[C:40]([Cl:50])[C:41]1[CH:46]=[CH:45][C:44]([N+:47]([O-:49])=[O:48])=[CH:43][CH:42]=1)(Cl)=O>C(Cl)(Cl)(Cl)Cl>[C:51]1([NH:38][N:39]=[C:40]([Cl:50])[C:41]2[CH:46]=[CH:45][C:44]([N+:47]([O-:49])=[O:48])=[CH:43][CH:42]=2)[CH:52]=[CH:53][CH:54]=[CH:55][CH:56]=1

Inputs

Step One
Name
p-nitrobenzoic acid phenylhydrazide
Quantity
12.86 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(N)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.17 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Seven
Name
p-nitrobenzoyl chloride (dichlorophosphinyl)phenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(=O)(Cl)N(N=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)C1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
324 (1889), was added to a suspension of 10.41 g
TEMPERATURE
Type
TEMPERATURE
Details
Heating at the reflux temperature
CUSTOM
Type
CUSTOM
Details
the carbon tetrachloride solvent and other volatile components were removed by evaporation under reduced pressure at 30° C
ADDITION
Type
ADDITION
Details
The resulting suspension of p-nitrobenzoyl chloride phenylhydrazone in triphenyl phosphate
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was washed with 100 ml
CUSTOM
Type
CUSTOM
Details
The solid on the filter was recrystallized from a solvent mixture
CUSTOM
Type
CUSTOM
Details
A second recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of benzene and Skellysolve C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.